![molecular formula C10H8BrNO B2694450 7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one CAS No. 1404431-47-5](/img/structure/B2694450.png)
7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one
Overview
Description
7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
- The synthesis of 1H-Cyclopropa[b]naphthalenes, including compounds with bromo substituents, demonstrates the utility of trapping o-Benzoquinodimethanes. This method showcases the chemical reactivity and versatility of cyclopropyl and bromo substituted quinolines in constructing complex naphthalene structures (Müller & Rodriguez, 1985).
- A diastereoselective synthesis of substituted cyclopropanes linked to quinolin-2(1H)-ones in water highlights an environmentally friendly approach to synthesizing complex molecules. This research opens avenues for the synthesis of potentially bioactive cyclopropyl-quinoline derivatives (Anand et al., 2016).
Biological and Medicinal Chemistry Applications
- The development of a concise route to key intermediates for the synthesis of C7-substituted fluoroquinolone derivatives demonstrates the relevance of bromo-quinoline compounds in creating potent topoisomerase II inhibitors, hinting at their potential applications in antibacterial and anticancer therapies (Zhang et al., 2010).
- Pd(II) complexes with 7-bromo-quinolin-8-ol exhibit significant antimicrobial and anti-tumor activities. These complexes interact with DNA through an intercalation mechanism, suggesting their potential as therapeutic agents against specific bacterial strains and cancer cell lines (Potočňák et al., 2017).
Chemical and Structural Characterization
- Studies on the synthesis and functional characterization of chemical probes targeted to bromodomains of BET family proteins, using quinolin-2(1H)-one derivatives, showcase the utility of these compounds in probing protein interactions and functions, crucial for gene expression control and potential drug action (Wu et al., 2014).
properties
IUPAC Name |
7-bromo-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-7-2-1-3-8-9(7)5-4-6(5)10(13)12-8/h1-3,5-6H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSDOBPACXLXLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)NC3=C2C(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

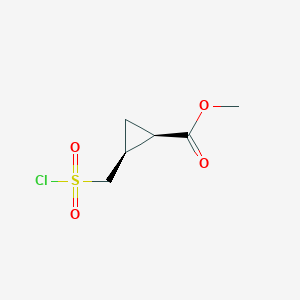
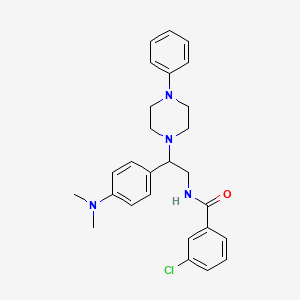
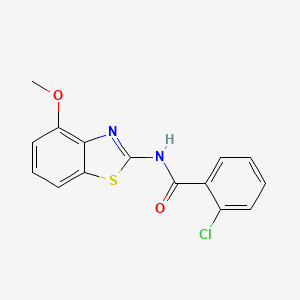
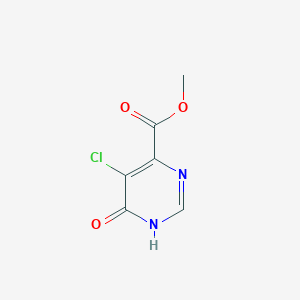
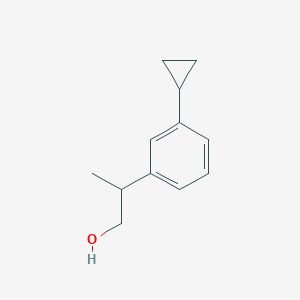
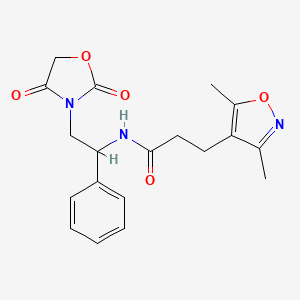
![N-(4-fluorophenyl)-N'-{3-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}urea](/img/structure/B2694378.png)
![2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl morpholine-4-carboxylate](/img/structure/B2694379.png)
![2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B2694383.png)
![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2694385.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2694386.png)

![Methyl 4-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B2694389.png)
![3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2694390.png)